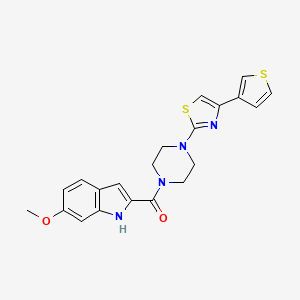
Ethyl 2-carbamoyl-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound with the CAS Number: 6825-65-6 . Its IUPAC name is ethyl 3-amino-2-cyano-3-oxopropanoate . The molecular weight of this compound is 156.14 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) . This code provides a specific representation of the molecular structure of the compound. Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .Mechanism of Action
Target of Action
Ethyl 2-carbamoyl-2-cyanoacetate is a chemical compound that is used extensively in organic synthesis . The primary targets of this compound are various substituted aryl or heteryl amines . These amines are used as reactants in the synthesis of a variety of heterocyclic compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the amines. The carbonyl and the cyano functions of this compound are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of heterocyclic compounds. The compound is used as a reactant where its carbonyl and cyano functions enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . These heterocyclic compounds can then participate in various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that this compound is a versatile synthetic building block for a variety of functional and pharmacologically active substances . Its ADME properties would likely impact its bioavailability and its effectiveness as a precursor in the synthesis of these substances.
Result of Action
The result of the action of this compound is the formation of a variety of heterocyclic compounds . These compounds are biologically active and have potential applications in the development of chemotherapeutic agents . The formation of these compounds is the result of the interaction of this compound with amines, followed by a series of condensation and substitution reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the reaction of this compound with amines can be carried out at room temperature or at 70 °C .
Safety and Hazards
Ethyl 2-carbamoyl-2-cyanoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-carbamoyl-2-cyanoacetate plays a crucial role in biochemical reactions due to its reactive centers, including the nitrile and ester groups. It interacts with various enzymes and proteins, facilitating condensation reactions such as the Knoevenagel condensation and the Michael addition . These interactions are essential for the synthesis of heterocyclic compounds and other biologically active molecules. The compound’s acidic methylene group, flanked by both the nitrile and carbonyl, makes it a versatile building block in biochemical synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating enzyme activity and altering metabolic flux . The compound’s ability to participate in condensation reactions allows it to impact the synthesis of essential biomolecules, thereby influencing cellular functions and processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s reactive centers enable it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential degradation products also playing a role in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can have beneficial effects on metabolic processes, while high doses may lead to toxic or adverse effects . The compound’s impact on enzyme activity and gene expression is dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s reactivity allows it to participate in the synthesis of essential biomolecules, impacting overall metabolic processes . Enzymes such as cytochrome P450 and other oxidoreductases play a role in the metabolism of this compound, facilitating its conversion to other bioactive compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects . The compound’s localization within the cell is crucial for its role in various biochemical processes and interactions with biomolecules .
properties
IUPAC Name |
ethyl 3-amino-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)4(3-7)5(8)9/h4H,2H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVVBITKHLJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

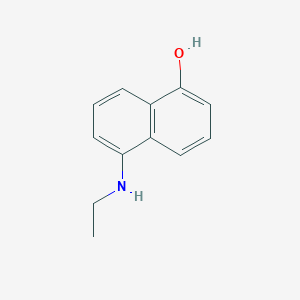
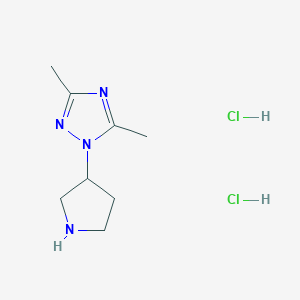

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2623743.png)
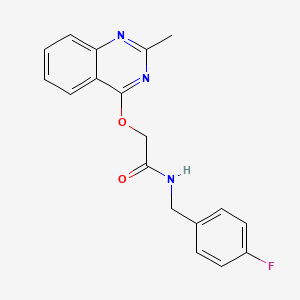

![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)

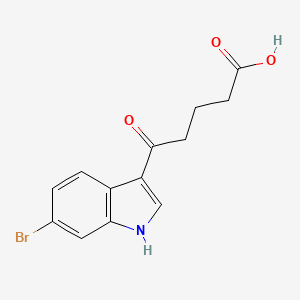
![(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide](/img/structure/B2623753.png)
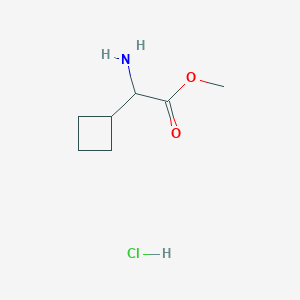
![2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2623756.png)
![Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2623758.png)
